1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Overview
Description
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a chemical compound with the CAS Number: 1309933-79-6 . It has a molecular weight of 233.08 . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is 1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 . The InChI key is MKEZGGJBJVZFEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a liquid at room temperature . It has a molecular weight of 233.08 . The storage temperature is 2-8°C .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” is used as a reagent in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and palladium catalysts .
- Methods of Application or Experimental Procedures : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes : The synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application in Electrophilic Aromatic Substitution
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process involves the reaction of benzene with an electrophile, generating a positively charged benzenonium intermediate .
- Methods of Application or Experimental Procedures : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This mechanism for electrophilic aromatic substitution is especially useful in the synthesis of benzene derivatives .
Application in Synthesis of Fluorinated Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” can be used in the synthesis of fluorinated compounds . This process involves various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S_N2’ reactions, and Stetter reactions .
- Results or Outcomes : The outcomes of these reactions are the formation of various fluorinated organic compounds . These compounds have a wide range of applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZGGJBJVZFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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